Mesoporphyrin ix dimethyl ester
Overview
Description
Mesoporphyrin IX dimethyl ester is a chemical compound with the formula C36H42N4O4 and a molecular weight of 594.7431 . It is also known by other names such as 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, dimethyl ester; Mesoporphyrin dimethyl ester; 2,18-Porphinedipropionic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, dimethyl ester; Dimethyl 8,13-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionate .
Molecular Structure Analysis
The structure of Mesoporphyrin IX dimethyl ester has been determined from three-dimensional X-ray diffraction data . The IUPAC Standard InChI is InChI=1S/C36H42N4O4/c1-9-23-19 (3)27-15-28-21 (5)25 (11-13-35 (41)43-7)33 (39-28)18-34-26 (12-14-36 (42)44-8)22 (6)30 (40-34)17-32-24 (10-2)20 (4)29 (38-32)16-31 (23)37-27/h15-18,37,40H,9-14H2,1-8H3/b27-15-,28-15-,29-16-,30-17-,31-16-,32-17-,33-18-,34-18-
.
Chemical Reactions Analysis
While specific chemical reactions involving Mesoporphyrin IX dimethyl ester are not detailed in the search results, it is noted that this compound is suitable for use as a catalyst in porphyrin core reactions .
Physical And Chemical Properties Analysis
Mesoporphyrin IX dimethyl ester is a solid substance with a melting point of 214-215 °C (lit.) . Its maximum absorption wavelength (λmax) is 400 nm .
Scientific Research Applications
1. NMR Study and Environmental Impact on Chemical Shifts Mesoporphyrin IX dimethyl ester (MPDME) exhibits unique behaviors in NMR studies, where environmental factors within the molecule and solvent-solute interactions significantly influence the mesoproton chemical shifts. The complexity of these resonances increases at higher concentrations, indicating intermolecular association and important implications for chemical analysis and molecular interaction studies (Petrakis & Dickson, 1972).
2. Proton Magnetic Resonance Spectroscopy Research on MPDME and its derivatives using proton magnetic resonance spectroscopy at 220 MHz reveals their surprisingly low symmetry. This study aids in the chemical shift assignment of protons and highlights the importance of concentration effects over temperature, contributing to our understanding of isomer identification in porphyrins (Janson & Katz, 1972).
3. Luminescent Spectra and Metal Atom Perturbations The luminescent spectra of MPDME, especially when bonded with different divalent metals, reveal qualitative information about magnetic susceptibility and metal-porphyrin bonding. This research provides insights into the emission characteristics of metalloporphyrins, which are crucial for understanding the photochemical and photophysical properties of these compounds (Allison & Becker, 1960).
4. Langmuir-Blodgett Films and Photophysical Properties MPDME forms Langmuir films and demonstrates significant photoconductivity, indicating its potential in developing high-quality films with high dielectric constants. This is relevant for applications in photovoltaics and optoelectronics, where the structuring and electrical properties of thin films are critical (Jones, Tredgold, & Hodge, 1983).
5. Association Equilibria in Chemical Analysis The association equilibria of porphyrinium ions of MPDME with iodide ions in acetonitrile have been explored. This spectropotentiometric study provides crucial data for understanding complex formation and has implications for analytical chemistry, especially in spectrophotometric analysis (Sheinin, Ivanova, & Berezin, 2002).
Future Directions
properties
IUPAC Name |
methyl 3-[8,13-diethyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h15-18,37-38H,9-14H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKDGYMHYLBWTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mesoporphyrin ix dimethyl ester | |
CAS RN |
1263-63-4 | |
Record name | Mesoporphyrin dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesoporphyrin ix dimethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl 7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.